molecular formula C9H12FNO B15324232 (1R)-1-(3-fluoro-2-methoxyphenyl)ethan-1-amine

(1R)-1-(3-fluoro-2-methoxyphenyl)ethan-1-amine

Cat. No.: B15324232
M. Wt: 169.20 g/mol
InChI Key: XKDDLSQQLGMSCP-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-(3-fluoro-2-methoxyphenyl)ethan-1-amine: is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, along with an amine group attached to an ethan-1-amine backbone. The stereochemistry of the compound is specified by the (1R) configuration, indicating the spatial arrangement of the substituents around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(3-fluoro-2-methoxyphenyl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 3-fluoro-2-methoxybenzaldehyde.

    Reductive Amination: The key step in the synthesis is the reductive amination of 3-fluoro-2-methoxybenzaldehyde with an amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(3-fluoro-2-methoxyphenyl)ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the compound can lead to the formation of secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom and methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.

Major Products Formed

    Oxidation: Imines, oximes.

    Reduction: Secondary amines, tertiary amines.

    Substitution: Substituted phenethylamines.

Scientific Research Applications

(1R)-1-(3-fluoro-2-methoxyphenyl)ethan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R)-1-(3-fluoro-2-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmitter release and signaling pathways. The exact molecular pathways involved depend on the specific receptor subtype and the biological context.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(3-chloro-2-methoxyphenyl)ethan-1-amine: Similar structure with a chlorine atom instead of a fluorine atom.

    (1R)-1-(3-fluoro-2-hydroxyphenyl)ethan-1-amine: Similar structure with a hydroxy group instead of a methoxy group.

    (1R)-1-(3-fluoro-2-methoxyphenyl)propan-1-amine: Similar structure with an additional carbon in the ethan-1-amine backbone.

Uniqueness

(1R)-1-(3-fluoro-2-methoxyphenyl)ethan-1-amine is unique due to the specific combination of a fluorine atom and a methoxy group on the phenyl ring, along with the (1R) stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

IUPAC Name

(1R)-1-(3-fluoro-2-methoxyphenyl)ethanamine

InChI

InChI=1S/C9H12FNO/c1-6(11)7-4-3-5-8(10)9(7)12-2/h3-6H,11H2,1-2H3/t6-/m1/s1

InChI Key

XKDDLSQQLGMSCP-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C1=C(C(=CC=C1)F)OC)N

Canonical SMILES

CC(C1=C(C(=CC=C1)F)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.